5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
Description
5-(2-Methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is a triazole-based compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a 2-methoxyphenyl group at position 5, and a Schiff base ((E)-[4-(trifluoromethyl)benzylidene]amino) moiety at position 3. This structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, which influence its physicochemical properties and biological activity. The compound’s synthesis typically involves the condensation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 4-(trifluoromethyl)benzaldehyde under acidic conditions .
Properties
CAS No. |
478257-40-8 |
|---|---|
Molecular Formula |
C17H13F3N4OS |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H13F3N4OS/c1-25-14-5-3-2-4-13(14)15-22-23-16(26)24(15)21-10-11-6-8-12(9-7-11)17(18,19)20/h2-10H,1H3,(H,23,26)/b21-10+ |
InChI Key |
AFMQRGSDKCZJRK-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on various studies.
Chemical Structure and Properties
The compound features a triazole ring substituted with a methoxyphenyl group and a trifluoromethyl phenyl group. The presence of the thiol (-SH) group enhances its reactivity and potential biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol have been evaluated against various microorganisms:
| Compound | Concentration (%) | Inhibition Zone (mm) | Bacterial Species |
|---|---|---|---|
| 4a | 1 | 7 | Staphylococcus aureus |
| 4b | 1 | 9 | Escherichia coli |
| 4c | 1 | 5 | Klebsiella pneumoniae |
The study indicated that compounds with electron-donating groups exhibited enhanced antimicrobial activity compared to those with electron-withdrawing groups .
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored. For example, various synthesized triazole compounds were screened against human cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 4.363 |
| Compound B | HCT116 | 18.76 |
These findings suggest that the presence of specific substituents on the triazole ring can enhance anticancer activity by targeting key enzymes involved in cancer proliferation .
Enzyme Inhibition
Triazole compounds are known for their ability to inhibit various enzymes. The compound has shown potential as an inhibitor of several important enzymes:
- Aromatase
- Cholinesterase
- Carbonic Anhydrase
- Xanthine Reductase
These enzymes play crucial roles in metabolic processes and disease pathways, including cancer and inflammation. The mechanism of action is primarily attributed to the ability of the triazole ring to form hydrogen bonds with the active sites of these enzymes .
Case Studies
Several case studies have focused on the biological activity of similar triazole derivatives:
- Antimicrobial Screening : A study evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating that modifications at specific positions on the triazole ring significantly influenced antibacterial potency .
- Cytotoxicity Assays : In vitro assays against cancer cell lines revealed that certain structural modifications could enhance cytotoxic effects, indicating a structure-activity relationship crucial for drug design .
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins, aiding in understanding their inhibitory mechanisms against specific enzymes involved in disease processes .
Scientific Research Applications
Antifungal Activity
Research has shown that compounds containing the 1,2,4-triazole moiety exhibit potent antifungal properties. For instance, derivatives of 1,2,4-triazole have demonstrated enhanced antifungal activity against pathogens such as Gibberella nicotiancola and Aspergillus flavus. The incorporation of thioether groups has been linked to increased efficacy compared to standard antifungal agents like azoxystrobin .
Antibacterial Activity
The antibacterial properties of triazole derivatives are noteworthy. Studies indicate that certain synthesized hybrids exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For example, compounds with specific substitutions on the triazole ring have shown minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .
Anticancer Potential
Mercapto-substituted 1,2,4-triazoles are recognized for their chemopreventive and chemotherapeutic effects. Research has indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antifungal Activity Assessment
A study evaluated a series of 1,2,4-triazole derivatives for their antifungal activity against Fusarium oxysporum. The results indicated that certain compounds exhibited MIC values significantly lower than those of established antifungal treatments .
| Compound | MIC (μg/mL) | Comparison with Control |
|---|---|---|
| Compound A | 0.01 | Better than fluconazole |
| Compound B | 0.05 | Comparable to ketoconazole |
Antibacterial Efficacy
In another case study focusing on the antibacterial properties against MRSA, various triazole derivatives were synthesized and tested. The most effective compound showed an MIC of 0.25 μg/mL, outperforming traditional antibiotics like vancomycin .
| Compound | Target Bacteria | MIC (μg/mL) | Reference Drug MIC (μg/mL) |
|---|---|---|---|
| Compound C | MRSA | 0.25 | 0.68 |
| Compound D | E. coli | 0.5 | 1.0 |
Chemical Reactions Analysis
Core Triazole-Thiol Formation
The synthesis of the 1,2,4-triazole-3-thiol scaffold typically involves cyclization of thiosemicarbazide intermediates. For derivatives analogous to this compound, the following steps are critical:
-
Hydrazide Formation : Reacting substituted benzoic acids with hydrazine hydrate yields hydrazide intermediates (e.g., 6 in ).
-
Thiosemicarbazide Synthesis : Treatment with carbon disulfide (CS₂) and potassium hydroxide generates potassium hydrazinecarbodithioate salts (e.g., 7 in ).
-
Cyclization : Refluxing with hydrazine hydrate under acidic conditions produces 4-amino-5-substituted-1,2,4-triazole-3-thiones (e.g., 8 in ).
Example Reaction Conditions:
| Step | Reactants | Conditions | Yield | Source |
|---|---|---|---|---|
| Cyclization | Hydrazine hydrate, HCl | Reflux in H₂O | 52–88% |
Schiff Base Condensation
The benzylidene amino group is introduced via condensation between the 4-amino-triazole-thiol and 4-(trifluoromethyl)benzaldehyde:
-
Reactants : 4-Amino-triazole-thiol + 4-(trifluoromethyl)benzaldehyde.
-
Conditions : Reflux in ethanol or acetic acid (6–12 hours).
-
Mechanism : Nucleophilic attack by the amino group on the aldehyde carbonyl, followed by dehydration to form the imine (E-configuration confirmed by X-ray crystallography in ).
Key Data:
-
Product Configuration : E-isomer favored due to steric and electronic factors .
-
Catalyst : Acidic conditions (e.g., acetic acid) accelerate imine formation .
Metal Coordination
The thiol (-SH) group participates in coordination chemistry, forming complexes with transition metals:
-
Zinc Binding : Deprotonated thiolate (S⁻) coordinates Zn²⁺ ions in metalloenzyme inhibition (e.g., binding to Zn1/Zn2 in bacterial metallo-β-lactamases) .
-
Crystal Structures : Triazole-thiols adopt planar geometries when coordinated, with bond lengths of ~2.3–2.5 Å for Zn-S interactions .
Example Complexation:
| Metal | Ligand Site | Biological Relevance | Source |
|---|---|---|---|
| Zn²⁺ | Triazole-N, Thiol-S | Antibiotic resistance inhibition |
Alkylation and Acylation
The thiol group undergoes nucleophilic substitution reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers.
-
Acylation : Reacts with acyl chlorides to yield thioesters.
Limitations : Steric hindrance from the 2-methoxyphenyl and trifluoromethyl groups may reduce reactivity at the thiol site.
Electrophilic Substitution
The 4-(trifluoromethyl)phenyl group directs electrophilic attacks to meta/para positions:
-
Nitration : Forms nitro derivatives under mixed acid conditions.
-
Halogenation : Bromine or chlorine can be introduced using FeCl₃ catalysis.
Note : The electron-withdrawing CF₃ group deactivates the ring, requiring harsh conditions.
Reduction of the Imine Bond
The C=N bond in the benzylidene group is reducible:
-
Catalytic Hydrogenation : Using H₂/Pd-C yields the corresponding amine.
-
Sodium Borohydride : Selective reduction to secondary amines (rarely employed due to competing thiol reduction) .
Antimicrobial Derivatives
-
Hybridization : Condensation with fluoroquinolones (e.g., ciprofloxacin) enhances activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC: 0.046–3.11 μM vs. 2.96 μM for ciprofloxacin) .
-
SAR Insight : Electron-withdrawing groups (e.g., CF₃) on the benzylidene moiety improve bacterial membrane penetration .
Hydrolytic Degradation
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s closest analogs differ in substituents on the triazole ring and the Schiff base. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Enhance thermal stability and resistance to enzymatic degradation. The trifluoromethyl group in the target compound improves membrane permeability compared to nitro or chloro analogs .
- Electron-Donating Groups (e.g., -OCH₃) : The 2-methoxyphenyl group in the target compound increases solubility in organic solvents relative to unsubstituted phenyl derivatives .
- Schiff Base Variations : Substituting benzylidene with heterocyclic moieties (e.g., pyrrole in ) alters π-π stacking interactions, affecting binding to biological targets.
Physicochemical Properties
- Solubility: The target compound exhibits moderate solubility in DMF and ethanol due to its balanced polarity, whereas analogs with nitro groups (e.g., ) are less soluble in polar solvents.
- Thermal Stability : Differential scanning calorimetry (DSC) studies suggest that the trifluoromethyl group enhances thermal stability (decomposition >250°C) compared to methoxy or chloro analogs (<220°C) .
Preparation Methods
Acylation of Thiosemicarbazide
The triazole core is synthesized via acylation of thiosemicarbazide with 2-methoxybenzoyl chloride, followed by cyclization.
Mechanism :
-
Acylation : Thiosemicarbazide reacts with 2-methoxybenzoyl chloride to form an acylated intermediate.
-
Cyclization : Treatment with CS₂ and KOH induces cyclization, forming the triazole ring and releasing H₂S. Hydrazine hydrate facilitates deprotonation and ring closure.
Formation of the Schiff Base via Condensation with 4-(Trifluoromethyl)benzaldehyde
The amino group at position 4 undergoes condensation with 4-(trifluoromethyl)benzaldehyde to form the Schiff base.
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | 4-(Trifluoromethyl)benzaldehyde, acetic acid, reflux | Target compound (E-configuration) | 50–60% |
Key Observations :
-
E-Selectivity : Acidic conditions (e.g., acetic acid) favor trans-configuration due to steric and electronic effects.
-
Reaction Time : Prolonged reflux (2–4 hours) ensures complete imine formation.
Reaction Optimization and Byproduct Analysis
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield | Notes |
|---|---|---|---|
| Ethanol | AcOH | 60% | Optimal for E-selectivity |
| Water | None | 30% | Low yield due to poor solubility |
| DMF | None | 40% | Moderate yield with side products |
Byproducts :
-
Unreacted aldehyde : Detected via TLC (Rf ~0.8 in hexane/ethyl acetate 3:1).
-
Hydrolyzed Schiff base : Observed in aqueous conditions (e.g., water as solvent).
Structural Characterization and Validation
Spectroscopic Data
Q & A
Q. Table 1: Yield Optimization in Mannich Reaction
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol | 70 | HCl | 62 |
| DMF | 80 | KOH | 78 |
| Acetonitrile | 60 | None | 45 |
What spectroscopic and crystallographic methods are used to characterize this triazole-thiol derivative?
Basic Research Question
Post-synthesis characterization employs:
- NMR Spectroscopy : H and C NMR confirm the Schiff base linkage (δ 8.2–8.5 ppm for imine protons) and methoxyphenyl substituents (δ 3.8 ppm for OCH) .
- X-ray Crystallography : Resolves the (E)-configuration of the methylideneamino group and planarity of the triazole ring .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 409.08 (calculated for CHFNOS) .
How do substituents on the triazole core influence antimicrobial activity, and what methodologies evaluate structure-activity relationships (SAR)?
Advanced Research Question
The 2-methoxyphenyl and trifluoromethyl groups enhance lipophilicity, improving membrane penetration. SAR studies use:
Q. Table 2: Substituent Effects on Antimicrobial Activity
| Substituent (R) | MIC (µg/mL) S. aureus | MIC (µg/mL) C. albicans |
|---|---|---|
| 4-CF (Target Compound) | 8 | 16 |
| 4-F | 32 | 64 |
| 3,4-Dimethoxy | 16 | 32 |
How can researchers resolve contradictions in reported pharmacological data for this compound?
Advanced Research Question
Discrepancies in activity data often arise from assay conditions. Mitigation strategies include:
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Control Compounds : Compare with known agents (e.g., fluconazole) to calibrate activity thresholds .
- Dose-Response Curves : Validate IC values across multiple concentrations to avoid false positives .
What computational approaches are used to predict the binding modes of this compound with biological targets?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with:
Q. Methodology :
Ligand Preparation : Optimize 3D structure using Gaussian09 at B3LYP/6-31G* level.
Protein-Ligand Docking : Use PDB ID 1U72 (DHFR) with a grid box centered on the active site.
Binding Energy Analysis : Score poses using the AMBER forcefield .
What in vivo models are appropriate for evaluating the antitumor potential of this compound?
Advanced Research Question
Preclinical studies utilize:
- Xenograft Models : Implant HT-29 (colon cancer) cells in nude mice; administer 50 mg/kg/day orally for 21 days.
- Biomarker Analysis : Measure caspase-3 activation (apoptosis) and Ki-67 (proliferation) via immunohistochemistry .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
